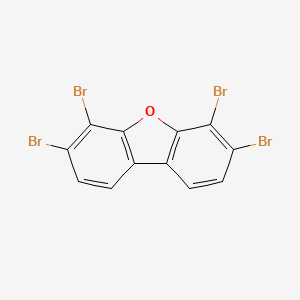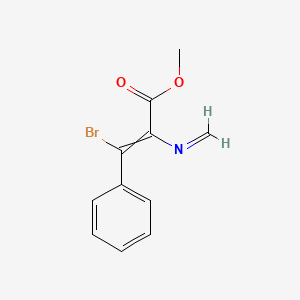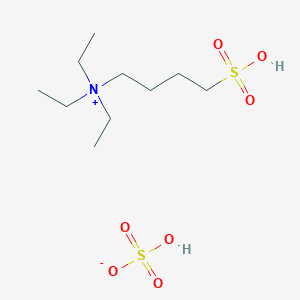
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate is a chemical compound known for its role as a Brønsted acidic ionic liquid. This compound has gained attention due to its effectiveness as a catalyst in various chemical reactions, particularly in the synthesis of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate can be synthesized through a reaction involving triethylamine and 1,4-butane sultone. The reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid. The process involves the nucleophilic attack of triethylamine on 1,4-butane sultone, leading to the formation of the sulfonate ester, which is then protonated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate primarily undergoes acid-catalyzed reactions due to its Brønsted acidic nature. It is commonly used in:
Condensation Reactions: Facilitates the formation of carbon-carbon bonds.
Substitution Reactions: Acts as a catalyst in nucleophilic substitution reactions.
Common Reagents and Conditions
The compound is often used in conjunction with aromatic aldehydes, urea, and acetoacetic esters in the Biginelli reaction. The reaction conditions typically involve mild heating and the presence of the ionic liquid as a catalyst .
Major Products Formed
The major products formed from reactions involving this compound include dihydropyrimidinones, which are valuable intermediates in the synthesis of various pharmaceuticals .
Scientific Research Applications
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate exerts its effects is primarily through its function as a Brønsted acid. It donates protons to reactants, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-sulfobutan-1-aminium bis(trifluoromethylsulfonyl)amide: Another ionic liquid with similar catalytic properties.
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate: Used for the preparation of water-soluble cationic polypyrrole.
Uniqueness
N,N,N-Triethyl-4-sulfobutan-1-aminium hydrogen sulfate stands out due to its high efficiency as a Brønsted acidic ionic liquid and its ability to catalyze a wide range of reactions under mild conditions. Its unique structure allows for effective proton donation and stabilization of reaction intermediates, making it a valuable tool in both academic and industrial research .
Properties
CAS No. |
827320-63-8 |
|---|---|
Molecular Formula |
C10H25NO7S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
hydrogen sulfate;triethyl(4-sulfobutyl)azanium |
InChI |
InChI=1S/C10H23NO3S.H2O4S/c1-4-11(5-2,6-3)9-7-8-10-15(12,13)14;1-5(2,3)4/h4-10H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
HRPHYHKXMQISJC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)

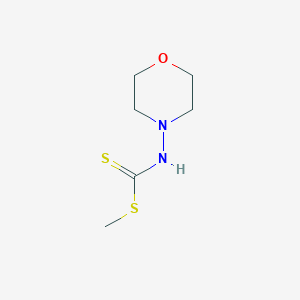
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
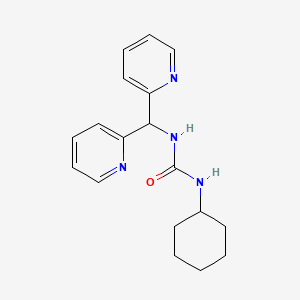
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
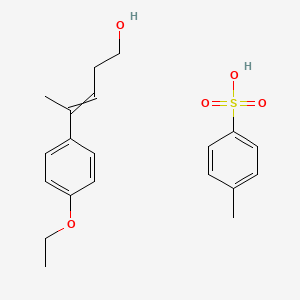

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
